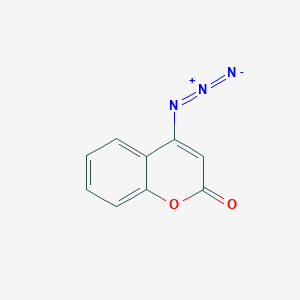

4-Azidocoumarin

Description

Historical Trajectories and Foundational Significance of Coumarin (B35378) Scaffolds

The story of coumarin begins in 1820 when it was first isolated from the tonka bean (Dipteryx odorata), from which its name is derived. nih.gov Chemically, coumarins are classified as members of the benzopyrone family, consisting of a benzene (B151609) ring fused to a pyrone ring. japsonline.com This fundamental structure has proven to be a "privileged scaffold" in medicinal chemistry and materials science due to its widespread occurrence in nature and the relative ease with which it can be synthesized and functionalized. nih.govresearchgate.netbohrium.com

Historically, coumarin and its derivatives have been recognized for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govjapsonline.comresearchgate.net The versatility of the coumarin scaffold allows for chemical modifications that can fine-tune its biological and physical properties. researchgate.net Beyond their medicinal applications, coumarins are well-known for their unique fluorescent properties, which has led to their extensive use as fluorescent probes, labels, and dyes in various scientific and technological applications. nih.govmdpi.comresearchgate.net

The Azido (B1232118) Functionality as a Strategic Bioorthogonal Handle in Chemical Synthesis

The concept of "bioorthogonal chemistry," a term coined in 2003, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The azide (B81097) group (–N₃) has become a cornerstone of this field due to its unique characteristics. It is a small, stable, and biologically inert functional group that is virtually absent from most biological systems. nih.govmdpi.com This lack of endogenous counterparts ensures that the azide group will not participate in unwanted side reactions with biological molecules. nih.gov

The azido functionality serves as an excellent "bioorthogonal handle," a chemical moiety that can be selectively targeted with a complementary reaction partner. acs.org This allows for the precise and covalent attachment of probes or other molecules to a target of interest. The most prominent reactions involving azides are the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." nih.govacs.orgnih.gov These reactions are highly efficient, selective, and can be performed under mild, physiological conditions. nih.govnih.gov

Evolution of Research Paradigms and Advanced Applications of 4-Azidocoumarin

The convergence of the coumarin scaffold's fluorescent properties and the azide's bioorthogonal reactivity in the form of this compound has led to the development of novel research paradigms. cuny.edursc.org Initially, research focused on the synthesis and basic characterization of these compounds. However, the paradigm has shifted towards their sophisticated application in complex biological systems.

One of the most significant applications of this compound is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govcuny.edu In this reaction, the azide group of this compound reacts with an alkyne-modified biomolecule to form a stable triazole linkage. cuny.eduinterchim.fr This has been instrumental in fluorescently labeling and visualizing a wide array of biomolecules, including proteins, nucleic acids, and glycans, within living cells. mdpi.comnih.gov

Furthermore, certain this compound derivatives have been designed as "fluorogenic" probes. baseclick.eu These molecules are non-fluorescent or weakly fluorescent until they undergo the click reaction, at which point they become highly fluorescent. baseclick.eu This "turn-on" fluorescence minimizes background signal and allows for high-contrast imaging of biological processes. baseclick.eu The unique properties of this compound have also been harnessed in the development of sensors and for studying protein-ligand interactions. rsc.orgnih.gov

The synthesis of various 4-azidocoumarins is often achieved by converting the corresponding 4-hydroxycoumarin (B602359) derivatives. cuny.edu A common method involves the transformation of 4-hydroxycoumarins to 4-benzotriazolyloxy coumarins, which are then reacted with sodium azide to yield the desired this compound. cuny.edu

Research Findings on this compound Derivatives

The following tables summarize key research findings related to the photophysical properties and applications of various azidocoumarin derivatives.

Table 1: Photophysical Properties of Selected Azidocoumarins

| Compound | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Notes | Reference(s) |

| 3-Azido-7-hydroxycoumarin (B34554) | 404 (after click reaction) | 477 (after click reaction) | Fluorogenic dye with minimal background fluorescence before reaction. | baseclick.eu |

| 7-methoxycoumarin with azido group | 350 | ~400 | Studied for fluorescent labeling via click chemistry. | mdpi.com |

| 7-(diethylamino)-coumarin with azido group | ~470 | ~470 | Investigated for conjugation with closo-dodecaborate anion. | mdpi.com |

| Methyl 7-azidomethoxy-4-methylcoumarin-3-acetate | 375 | 450 (after reduction to amine) | Developed as a profluorophore for nucleic acid detection. | nih.gov |

Table 2: Applications of this compound in Bioorthogonal Chemistry

| Application | Reaction Type | Target Biomolecule/System | Key Feature | Reference(s) |

| Fluorescent Labeling | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified proteins, polysaccharides | Covalent labeling for visualization. | nih.govcuny.edu |

| Live-Cell Imaging | CuAAC | Alkyne-tagged biomolecules in living cells | Bioorthogonal and non-toxic labeling. | nih.govbaseclick.eu |

| Protein-Ligand Interaction Studies | Spectroscopic Analysis | Bovine Serum Albumin (BSA), Human Serum Albumin (HSA) | Used as a fluorescent probe to study binding sites. | rsc.org |

| Reductase Activity Detection | Enzymatic Reduction | Microorganisms | Fluorogenic substrate for detecting reductase enzymes. | nih.gov |

| Nucleic Acid Detection | Staudinger Ligation | Azide-modified peptide nucleic acid probes | Profluorophore that becomes fluorescent upon reaction. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-azidochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICMSYHSPWQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42373-56-8 | |

| Record name | 4-Azidocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 4 Azidocoumarin

Diverse Synthetic Routes to 4-Azidocoumarin and its Precursors

The efficient synthesis of this compound is pivotal for its application in medicinal chemistry and materials science. Researchers have explored several pathways to this key intermediate, starting from readily available precursors.

One-Pot Synthetic Strategies for Enhanced Efficiency

Another efficient one-pot synthesis has been described for 3-functionalized 4-hydroxycoumarin (B602359) derivatives under catalyst-free and microwave irradiation conditions, which could potentially be adapted for the synthesis of precursors to this compound. nih.gov

Regiospecific Transformation from 4-Hydroxycoumarin Derivatives

The most prevalent and direct route to this compound involves the chemical modification of the readily accessible 4-hydroxycoumarin core. This transformation is a cornerstone in the synthesis of this class of compounds. The hydroxyl group at the 4-position is not a good leaving group, and therefore requires activation to facilitate nucleophilic substitution.

One established method for this transformation is a sequential two-step, one-pot reaction. researchgate.net In this process, 4-hydroxycoumarins are first reacted with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This converts the hydroxyl group into a more reactive benzotriazolyloxy leaving group. cuny.edu Subsequent reaction with sodium azide (B81097) leads to the formation of 4-azidocoumarins. cuny.eduresearchgate.net This method has been successfully applied to synthesize a variety of 4-azidocoumarins. researchgate.net

The following table summarizes the synthesis of 4-azidocoumarins from their corresponding 4-hydroxycoumarin precursors using the BOP reagent and sodium azide.

| Starting Material (4-Hydroxycoumarin Derivative) | Reagents and Conditions | Product (this compound Derivative) | Reference |

| 4-Hydroxycoumarin | 1. BOP, DBU, THF; 2. NaN3 | This compound | cuny.edu |

| Substituted 4-Hydroxycoumarins | 1. BOP; 2. NaN3 | Substituted 4-Azidocoumarins | researchgate.net |

Optimization of Diazotization and Nucleophilic Azide Substitution Reactions

An alternative pathway to this compound proceeds through a 4-aminocoumarin (B1268506) intermediate. This method relies on the diazotization of the amino group, followed by a nucleophilic substitution with an azide source. The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These diazonium salts are valuable intermediates that can undergo various transformations. organic-chemistry.org

For the synthesis of aryl azides, the diazonium salt is subsequently treated with an azide source, such as sodium azide. nih.govrsc.org The reaction conditions, including temperature and the choice of acid, are crucial for optimizing the yield and purity of the final product. For instance, the synthesis of 3-(p-azidobenzyl)-4-hydroxycoumarin involves the diazotization of the corresponding amino compound with sodium nitrite and hydrochloric acid at low temperatures, followed by the addition of sodium azide. nih.gov

Advanced Functionalization and Derivatization Strategies of the this compound Core

The azide group at the C4 position of the coumarin (B35378) ring is a versatile functional group that allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecules.

Selective Introduction of Substituents for Tailored Reactivity

The reactivity of the this compound core can be modulated by the introduction of various substituents on the coumarin ring. These substituents can be introduced either on the starting 4-hydroxycoumarin precursor or on the final this compound product, depending on the desired chemical transformation and the compatibility of the functional groups. The presence of electron-donating or electron-withdrawing groups can influence the electronic properties of the coumarin system and the reactivity of the azide group.

Synthesis of Novel Hybrid Coumarin-Triazole Architectures

One of the most significant applications of this compound is in the synthesis of coumarin-triazole hybrids. The azide functionality makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". cuny.edu This reaction allows for the efficient and regioselective formation of 1,4-disubstituted-1,2,3-triazoles by reacting this compound with a terminal alkyne. cuny.eduresearchgate.net

This strategy has been widely employed to link the coumarin scaffold to a variety of other molecular entities, including other heterocyclic systems and biologically active molecules. researchgate.net For example, coumarin-1,2,3-triazole hybrids connected to a quinoline (B57606) or pyridine (B92270) framework have been synthesized in good to excellent yields via the CuAAC reaction of this compound with propargyl quinoline or propargyl pyridine derivatives. researchgate.net The choice of copper catalyst can be optimized to improve reaction yields, with copper(I) sources like copper(I) iodide (CuI) or in situ generated Cu(I) from copper(II) sulfate (B86663) and a reducing agent being commonly used. researchgate.netacu.edu.in

The following table provides examples of coumarin-triazole hybrids synthesized from this compound and various alkynes.

| This compound Derivative | Alkyne Partner | Catalyst | Product (Coumarin-Triazole Hybrid) | Reference |

| This compound | Propargyl quinoline derivatives | CuSO4·5H2O or CuI | Coumarin-1,2,3-triazole-quinoline hybrids | researchgate.net |

| This compound | Propargyl pyridine derivatives | CuSO4·5H2O or CuI | Coumarin-1,2,3-triazole-pyridine hybrids | researchgate.net |

| This compound | Various terminal alkynes | [Cu(CH3CN)4]PF6 | Various 4-(1,2,3-triazolyl) coumarins | cuny.edu |

| This compound | 4-Propargyloxycoumarin | Not specified | Coumarin-1,2,3-triazole-coumarin hybrid | researchgate.net |

| This compound | 4-Propargylaminocoumarin | Not specified | Coumarin-1,2,3-triazole-aminocoumarin hybrid | researchgate.net |

Preparation of Photoactivatable this compound Conjugates

The synthesis of photoactivatable this compound conjugates leverages the unique chemical properties of the azide moiety for creating stable linkages with other molecules, particularly biomolecules. These conjugates are highly valued as fluorescent probes and for photoaffinity labeling. The preparation methodologies primarily revolve around two distinct strategies: the creation of stable triazole-linked conjugates via cycloaddition reactions and direct covalent bonding through light-induced nitrene formation.

A prevalent and highly efficient method for preparing these conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction forms a stable 1,2,3-triazole ring by covalently joining a this compound derivative with a molecule containing a terminal alkyne. nih.gov The resulting triazole linkage is not only robust under various biological conditions but can also enhance the photophysical properties of the coumarin fluorophore. mdpi.comdatapdf.com

The synthesis of the key this compound precursor often begins with a 4-hydroxycoumarin starting material. mdpi.com A common synthetic route involves the chlorination of the 4-hydroxycoumarin to yield a 4-chlorocoumarin intermediate, which is subsequently converted to the this compound. mdpi.com Once synthesized, this azide-functionalized coumarin can be "clicked" onto a variety of alkyne-modified substrates, including amino acids, nanoparticles, and other biologically relevant molecules. mdpi.comnih.gov

A significant feature of this approach is its fluorogenic nature; many 3-azidocoumarin (B8514211) derivatives are non-fluorescent but become intensely fluorescent upon forming the triazole product. datapdf.comtandfonline.com This "turn-on" fluorescence is ideal for bio-imaging as it minimizes background signals from unreacted probes. tandfonline.combaseclick.eu

| Reactant 1 (Azido-Coumarin) | Reactant 2 (Alkyne) | Catalyst/Conditions | Product | Reference |

| N-(2-azidoethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide | Alkyne closo-dodecaborate derivative | CuI, Et3N, CH3CN, reflux | Triazole-linked coumarin-dodecaborate conjugate | nih.govmdpi.com |

| N-(2-azidoethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | Alkyne closo-dodecaborate derivative | CuI, Et3N, CH3CN, reflux | Triazole-linked coumarin-dodecaborate conjugate | nih.govmdpi.com |

| This compound derivatives | Harmine-based terminal alkynes | Azide-alkyne cycloaddition | Coumarin-harmine triazole hybrids | mdpi.com |

An alternative strategy involves the use of coumarin derivatives designed for photoaffinity labeling. In this approach, the azide group is part of a photolabile moiety, such as a p-azidobenzyl group, attached to the coumarin scaffold. researchgate.net Upon irradiation with ultraviolet (UV) light, the azido (B1232118) group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. researchgate.netnih.gov This transient nitrene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with a target molecule, such as a protein at its binding site. researchgate.net

The synthesis of such a photoaffinity probe, 3-(p-azidobenzyl)-4-hydroxycoumarin, has been demonstrated. The process involves the Friedel-Crafts condensation of p-nitrobenzylmalonic acid with phenol (B47542). researchgate.net The resulting nitro-substituted coumarin is then chemically reduced to an amine, which is subsequently converted to the photoactivatable azide. researchgate.net This method allows for the precise, light-triggered covalent modification of biomolecules, enabling the study of molecular interactions. researchgate.net

| Precursor | Reagents/Steps | Intermediate | Final Step | Product | Reference |

| Phenol and p-nitrobenzylmalonic acid | Friedel-Crafts condensation | 3-(p-nitrobenzyl)-4-hydroxycoumarin | 1. Reduction of nitro group to amine2. Conversion of amine to azide | 3-(p-azidobenzyl)-4-hydroxycoumarin | researchgate.net |

Advanced Applications of 4 Azidocoumarin in Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azidocoumarin

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yields, selectivity for the 1,4-disubstituted triazole product, and compatibility with a wide range of functional groups and reaction conditions. nih.govorganic-chemistry.org This reaction involves the coupling of an azide (B81097), such as this compound, with a terminal alkyne to form a stable triazole linkage, a reaction that is accelerated by several orders of magnitude in the presence of a copper(I) catalyst. nih.govorganic-chemistry.org The versatility of CuAAC has led to its widespread adoption in organic synthesis, materials science, and particularly in bioconjugation. nih.govmdpi.com this compound is particularly useful in this context as its derivatives can act as fluorogenic probes; for instance, 3-azidocoumarins exhibit fluorescence upon reacting with an alkyne, providing a direct method to monitor reaction progress. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions. The active catalyst is the copper(I) ion, which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. nih.govnih.gov This method is convenient but can produce reactive oxygen species that may damage sensitive biomolecules. nih.govnih.gov To mitigate this, the use of copper-coordinating ligands is crucial.

Ligands serve a dual purpose: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they accelerate the reaction rate. nih.gov Tris-(triazolylmethyl)amine ligands, such as TBTA and THPTA, are widely used. nih.govnih.gov The choice of ligand, its concentration relative to copper, the solvent system, and pH all play critical roles in optimizing the reaction for specific applications, especially in bioconjugation where preserving the integrity of the biomolecule is paramount. nih.govjenabioscience.com

Key parameters that are often optimized include the source of copper, the type and concentration of the reducing agent, and the choice of the stabilizing ligand. For bioconjugation, maintaining a pH between 4 and 12 is generally acceptable for the reaction's success. organic-chemistry.org

Below is a table summarizing typical components and conditions optimized for CuAAC reactions in bioconjugation contexts.

| Parameter | Component / Condition | Purpose / Consideration | Citation(s) |

| Copper Source | CuSO₄ (with reducing agent) | Common, inexpensive Cu(II) source requiring in situ reduction. | nih.gov |

| Cu(I) salts (e.g., CuI, CuBr) | Direct source of the active catalyst, but sensitive to air. | nih.govjenabioscience.com | |

| Reducing Agent | Sodium Ascorbate | Most common choice for reducing Cu(II) to Cu(I). | nih.govnih.gov |

| TCEP | Can interfere with the reaction due to Cu-binding properties. | nih.gov | |

| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble ligand that accelerates the reaction and protects biomolecules. | nih.gov |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Effective but has lower solubility in aqueous solutions. | nih.gov | |

| Additives | Aminoguanidine | Can prevent protein crosslinking and damage. | nih.govnih.gov |

| Solvent | Aqueous buffers (e.g., phosphate (B84403) buffer) | Essential for bioconjugation to maintain protein stability. Often used with co-solvents like DMSO. | nih.govmdpi.com |

| pH | 4 - 12 | Broadly tolerated range for the CuAAC reaction itself. | organic-chemistry.org |

The mechanism of the CuAAC reaction is more complex than a simple concerted cycloaddition and has been the subject of extensive experimental and computational studies. nih.gov It is now widely accepted that the reaction proceeds through a stepwise pathway involving copper-acetylide intermediates. nih.gov While early proposals suggested a mononuclear copper catalyst, kinetic studies later indicated a second-order dependence on copper concentration, pointing towards a dinuclear or even polynuclear copper mechanism. nih.govtdl.orgacs.org

The currently accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. nih.gov A key step involves the coordination of the azide to a polynuclear copper acetylide complex. nih.govtdl.org Density Functional Theory (DFT) calculations and mass spectrometry studies have provided evidence for various intermediates, including di- and tri-copper acetylides and triazolides. tdl.org The involvement of multiple copper centers is believed to lower the activation energy of the cycloaddition step. The reaction culminates in the formation of a six-membered copper-triazolide intermediate, which, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper catalyst. nih.govnih.gov Recent studies continue to refine this model, exploring concerted cycloaddition pathways catalyzed by specific dicopper complexes and dual catalytic cycles involving different copper valency states. acs.orged.ac.uk

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry with this compound Derivatives

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a metal-free alternative. magtech.com.cn SPAAC utilizes a cycloalkyne, where ring strain provides the driving force for the reaction with an azide. magtech.com.cn This bioorthogonal reaction proceeds rapidly at physiological temperatures and without the need for any catalyst, making it highly suitable for in vivo applications. magtech.com.cn

The reactivity in SPAAC is heavily dependent on the structure of the cycloalkyne. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynol (DIBO) and its derivatives, have been designed to have a balance of high reactivity and stability. uu.nlnih.gov These strained alkynes react readily with azides like those derived from this compound to form stable triazole products. nih.gov The development of SPAAC has broadened the scope of click chemistry, enabling the labeling of biomolecules in their native environment without perturbation from metal catalysts. nih.gov

| Cycloalkyne Type | Key Features | Application Focus | Citation(s) |

| Dibenzocyclooctynes (DIBO, DIFO) | High reactivity due to conformational strain; can be functionalized for attachment of various tags. | Visualizing metabolically labeled glycans on living cells. | uu.nlnih.gov |

| Azacyclooctynes (DIMAC) | Improved hydrophilicity and bioavailability compared to more hydrophobic cyclooctynes. | Detection of biomolecules in aqueous biological systems. | magtech.com.cn |

| Benzocyclononynes | More stable than cyclooctynes but with competitive reactivity towards azides. | Metal-free click coupling applications. | magtech.com.cn |

Strategies for Bioconjugation and Biomolecular Labeling Utilizing this compound

This compound serves as a versatile fluorescent tag for biomolecular labeling. chemimpex.com Its azide group allows for covalent attachment to a target molecule via click chemistry, while the coumarin (B35378) core provides a fluorescent signal for detection and imaging. chemimpex.commdpi.com This two-part functionality is central to its use in bioorthogonal labeling strategies, where a chemical reporter (the azide) is introduced into a biological system and then selectively reacted with a probe molecule. nih.gov

Achieving site-specific modification is crucial for understanding protein function and creating well-defined therapeutic conjugates. nih.gov Strategies often involve introducing an alkyne handle at a specific location on a biomolecule, which can then be selectively targeted by an azide-containing probe like this compound.

One powerful method is the use of unnatural amino acids (UAAs). By engineering the cellular machinery, an alkyne-bearing UAA can be incorporated into a protein at a specific site in response to a unique codon. nih.gov This allows for the precise placement of a reactive handle for subsequent click chemistry with this compound. Another approach targets naturally occurring amino acids with unique reactivity. For example, specific reagents can selectively modify arginine or cysteine residues to introduce an alkyne or azide group, enabling site-specific conjugation. nih.govsemanticscholar.org These methods allow for the creation of homogeneously labeled biomolecules, which is critical for both research and therapeutic applications. semanticscholar.org

The principles of click chemistry with this compound extend to the labeling of other major classes of biomolecules.

Peptides and Proteins: Peptides can be synthesized with alkyne-functionalized amino acids, making them ready substrates for CuAAC with this compound. This is used for creating fluorescently tagged peptides for imaging, peptide-drug conjugates, and for studying protein structure, where the resulting triazole ring can act as an isostere for the amide bond. mdpi.com The interaction of this compound with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been studied, demonstrating its utility in probing protein binding sites. rsc.org

Nucleic Acids: Peptide-oligonucleotide conjugates (POCs) are important for enhancing the cellular uptake and therapeutic efficacy of nucleic acids. nih.gov CuAAC is a key method for linking an alkyne-modified oligonucleotide to an azide-functionalized peptide (or vice-versa). mdpi.comnih.gov This strategy facilitates the development of antisense oligonucleotides and siRNAs with improved delivery properties. nih.gov

Glycans: Glycans play critical roles in cellular processes, and their study has been advanced by metabolic oligosaccharide engineering. nih.gov In this approach, cells are fed unnatural monosaccharides bearing an azide group. These azido-sugars are incorporated into the cell's glycans through natural biosynthetic pathways. The labeled glycans on the cell surface can then be visualized by reaction with an alkyne-functionalized fluorescent probe via CuAAC or SPAAC. nih.govnih.gov This allows for the imaging of glycan expression and dynamics in living cells. nih.gov

Development of Chemical Probes via Click Chemistry for Complex Biological Systems

The versatility of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the development of chemical probes for interrogating complex biological systems. The high efficiency, specificity, and biocompatibility of this reaction allow for the precise installation of reporter molecules, such as fluorophores or affinity tags, onto biomolecules. This compound and its derivatives have emerged as powerful tools in this context, owing to their unique combination of a click-reactive azide handle and the advantageous photophysical properties of the coumarin core. These properties are particularly valuable for creating probes designed for RNA studies and for screening interactions with proteins and enzymes.

RNA Functionalization and Controlled Derivatization with Azidocoumarins

The functionalization of RNA is critical for studying its structure, function, and interactions. uni.lunih.gov Azidocoumarins provide a means for controlled, post-synthetic derivatization of RNA, enabling the introduction of various functionalities through subsequent click reactions. uni.lu

A notable example is the use of 7-azido-4-(bromomethyl)coumarin (N3BC) as a multifunctional reagent for the derivatization of RNA. uni.lunih.gov This compound acts as an alkylating agent that demonstrates selectivity for uridine (B1682114) residues. uni.lunih.gov The reaction with uridine introduces the azidocoumarin moiety into the RNA molecule. This initial derivatization is considered "controlled" for several reasons. Firstly, the alkylation reaction itself can be modulated by adjusting reaction conditions. plos.org Secondly, the azidocoumarin conjugate is a pre-fluorophore; the azide group quenches the coumarin fluorescence. uni.lu The success of the RNA alkylation can be monitored by photolyzing the azido (B1232118) moiety, which generates a fluorescent coumarin that can be excited by UV light. uni.lunih.gov This feature allows for spectroscopic verification of the reaction's efficiency. uni.lu

Once the azidocoumarin is attached to the RNA, the azide group serves as a versatile handle for further modification via click chemistry. uni.lu This allows for a modular and stepwise approach to RNA derivatization. For instance, an alkyne-containing fluorophore can be "clicked" onto the azidocoumarin-modified RNA, enabling fluorescence detection with visible light. uni.lunih.gov This two-step process allows for the introduction of a wide array of probes that might not be compatible with the initial alkylation conditions.

The specificity of different bromomethylcoumarin derivatives for various ribonucleotides can be influenced by both the substitution pattern on the coumarin ring and the pH of the reaction. plos.org This tunability is crucial for achieving controlled and selective RNA labeling. plos.org

| Compound | Target Nucleoside(s) | Key Features and Applications |

|---|---|---|

| 7-azido-4-(bromomethyl)coumarin (N3BC) | Uridine (selective) | Acts as a pre-fluorophore, allowing reaction monitoring. The azide handle enables further derivatization via click chemistry for introducing other labels. uni.lunih.gov |

| 4-bromomethyl-7-methoxycoumarin (BMB) | 4-thiouridine, pseudouridine, guanosine, uridine | Reaction selectivity is highly dependent on pH conditions, allowing for tunable labeling of different nucleosides. plos.org |

| Other substituted 4-bromomethylcoumarins | 4-thiouridine, pseudouridine, guanosine, uridine | The electronic properties, modulated by different substituents on the coumarin scaffold, influence the selectivity of ribonucleotide alkylation. plos.org |

Enzyme-Inhibitor and Protein Interaction Screening through Click Chemistry

Click chemistry is a powerful strategy for identifying and characterizing enzyme inhibitors and protein-protein interactions. nih.govnih.gov One common approach is the in situ click chemistry-based assembly of bidentate inhibitors, where the target enzyme itself catalyzes the formation of its own potent inhibitor from a pool of azide and alkyne fragments. nih.govresearchgate.net this compound can be incorporated into such screening libraries as one of the reactive fragments.

The fluorogenic nature of some azidocoumarins makes them particularly advantageous for developing probes for high-throughput screening. For example, 3-azido-7-hydroxycoumarin (B34554) is a pro-fluorogenic dye that is non-fluorescent until it reacts with a terminal alkyne via click chemistry to form a highly fluorescent 1,2,3-triazole product. nih.gov This "turn-on" fluorescence provides a direct and sensitive readout for a successful binding and click event, minimizing background signal. nih.gov This principle can be applied to screening for enzyme inhibitors where, for instance, an alkyne-bearing substrate analogue and an azidocoumarin probe could be used to detect enzyme activity or inhibition.

Furthermore, azidocoumarins can be used in photoaffinity labeling (PAL) to map protein interactions. nih.govescholarship.org In this technique, a small molecule probe is designed with three key components: a recognition element, a photo-activatable group (like an aryl azide), and a reporter handle (which can be introduced via a click reaction). escholarship.orgnih.gov The azido group on the coumarin ring can serve as the photo-activatable moiety. nih.gov Upon UV irradiation, the aryl azide forms a highly reactive nitrene intermediate that can covalently crosslink to nearby interacting proteins. nih.gov If the azidocoumarin probe also contains a second handle for click chemistry (or if the azido group itself is used for the click reaction after labeling), it allows for the subsequent attachment of an enrichment tag (like biotin) or a fluorescent dye for detection and identification of the interacting proteins. nih.gov

The combination of photo-crosslinking with the fluorogenic click reaction of azidocoumarins offers a powerful method for identifying and visualizing protein interactions in complex biological samples. nih.gov

| Azidocoumarin Derivative | Position of Azide | Application Principle | Key Properties |

|---|---|---|---|

| 3-Azidocoumarin (B8514211) | C3 | Fluorogenic probe for click chemistry | Non-fluorescent until reaction with an alkyne, resulting in a fluorescent triazole product. nih.govnih.gov Useful for "turn-on" assays. nih.gov |

| 6-Azidocoumarin | C6 | Photoaffinity labeling | Upon photolysis, generates a singlet nitrene that can react with nucleophiles, forming covalent linkages with interacting biomolecules. nih.gov |

| 7-Azido-4-methylcoumarin | C7 | Photoaffinity labeling | Generates a triplet nitrene upon photolysis, which abstracts hydrogen atoms to form an amino group. nih.gov |

| 7-Azidomethoxy-coumarins | C7 (via methoxy (B1213986) linker) | Profluorophores for Staudinger reduction | The azidomethoxy group "cages" the highly fluorescent 7-hydroxycoumarin. Reduction of the azide leads to the release of the protecting group and a significant fluorescence turn-on signal. nih.gov |

Photophysical Characteristics and Fluorescent Probe Development Based on 4 Azidocoumarin

Photochemistry of 4-Azidocoumarin and its Derivatives

The photochemical behavior of this compound and its derivatives is central to their application in biochemistry and materials science. Exposure to ultraviolet (UV) light triggers the decomposition of the azide (B81097) group, leading to the formation of a highly reactive nitrene intermediate. This process is the foundation for their use in photolabeling and crosslinking applications.

Photolysis Mechanisms and Singlet/Triplet Nitrene Generation Pathways

Upon absorption of UV light, aryl azides, including azidocoumarins, release dinitrogen gas (N₂) to generate a nitrene, which is a nitrogen atom with six valence electrons. wikipedia.org This nitrene can exist in two electronic spin states: a singlet state and a triplet state. wikipedia.orgresearchgate.net The direct photolysis of an azide precursor can produce the nitrene in either its singlet or triplet state. wikipedia.org The singlet state, where the non-bonding electrons are spin-paired in one orbital, is typically more reactive and can undergo a wider range of reactions, including insertion into C-H and N-H bonds and stereospecific addition to double bonds. nih.gov The triplet state, the more stable ground state for most nitrenes, has unpaired electrons in different orbitals and often reacts via slower, stepwise mechanisms like hydrogen atom abstraction. wikipedia.orgnih.gov

The specific pathway and the dominant nitrene species generated from azidocoumarins are highly dependent on the position of the azide group on the coumarin (B35378) scaffold. Research has shown a significant difference in the photochemical reactions of 6-azidocoumarin and 7-azido-4-methylcoumarin. nih.gov

6-Azidocoumarin: Photolysis generates a singlet nitrene that rapidly isomerizes to a dehydroazepine intermediate. This intermediate can then react with nucleophiles, such as secondary amines, to form stable covalent adducts. nih.gov

7-azido-4-methylcoumarin: In contrast, photolysis of this isomer predominantly yields a triplet nitrene. This triplet nitrene primarily engages in hydrogen atom abstraction from surrounding molecules, leading to the formation of 7-amino-4-methylcoumarin (B1665955) as the major product. nih.gov

This divergence in reactivity is attributed to the position of the azido (B1232118) group relative to the electron-withdrawing carbonyl group, which influences the rate of intersystem crossing (ISC) from the initially formed singlet nitrene to the more stable triplet state. nih.gov For some nitrene precursors, it is also possible to selectively generate the triplet nitrene by using a triplet sensitizer, avoiding the initial formation of the singlet state. nih.govwisc.edu

| Compound | Generated Nitrene Intermediate | Primary Reaction Pathway | Major Photoproduct (in presence of amines) |

|---|---|---|---|

| 6-Azidocoumarin | Singlet Nitrene | Isomerization to dehydroazepine, followed by nucleophilic addition | Isomeric amine adducts |

| 7-Azido-4-methylcoumarin | Triplet Nitrene | Hydrogen atom abstraction | 7-Amino-4-methylcoumarin |

Strategies for Photo-Crosslinking and Photoaffinity Labeling with Azidocoumarins

Photoaffinity labeling is a powerful technique used to identify and characterize binding interactions between molecules, such as proteins and their ligands. The strategy involves a ligand modified with a photoreactive group, like an aryl azide. thermofisher.com When this photoaffinity probe binds to its target, UV irradiation activates the azide, generating a reactive nitrene that forms a covalent bond with amino acid residues in the immediate vicinity of the binding site. researchgate.net

Azidocoumarins are particularly well-suited for this purpose because they combine the photoreactive azide with a fluorescent coumarin core. nih.govnih.gov This dual functionality allows not only for the covalent capture of interacting partners but also for the subsequent detection and visualization of the labeled products through fluorescence. nih.govresearchgate.net

Several strategies have been developed using azidocoumarin derivatives:

Specific Enzyme Inhibition: A derivative, 3-(4-azido-5-iodosalicylamido)-4-hydroxycoumarin, was synthesized as a photoaffinity analog for the dicoumarol-sensitive NAD(P)H: quinone reductase. Upon UV irradiation, this probe covalently labeled the enzyme specifically at its binding site. nih.gov

Substrate Binding Site Identification: 7-Azido-4-methylcoumarin (AzMC) has been used to label the substrate binding site of human phenol (B47542) sulfotransferase (SULT1A1). The probe acted as a competitive inhibitor and, upon photoactivation, irreversibly inactivated the enzyme, indicating covalent modification within the binding pocket. nih.gov

Fluorogenic Photo-Crosslinking: A fluorinated azido-coumarin scaffold attached to a fucoside was developed for capturing glycan-protein interactions. This "fluoro-crosslinker" enables photolabeling and leaves a fluorescent tag on the crosslinked species, facilitating easy detection. nih.govresearchgate.net The ability of 6-azidocoumarin to form covalent linkages with nucleophiles makes it a promising candidate for photoaffinity labeling. nih.gov

Environmental and Substituent Effects on Photoreactivity and Photoproduct Formation

The photophysical properties and photoreactivity of azidocoumarins can be significantly influenced by their local environment and by the presence of different substituents on the coumarin ring.

Environmental Effects: The surrounding microenvironment can alter the fluorescence characteristics of azidocoumarins. For instance, the fluorescence emission of this compound is enhanced when it is encapsulated within the microheterogeneous environments of cyclodextrins or when bound to serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.netrsc.org Studies involving BSA and HSA have shown that binding of this compound perturbs the protein's secondary structure and that non-radiative energy transfer can occur from the protein's tryptophan residues to the azidocoumarin ligand. rsc.org

Substituent Effects: The nature and position of substituents on the coumarin ring have a profound impact on its photophysical and photochemical properties. As discussed previously, the position of the azide group (e.g., at C-6 versus C-7) dictates whether a singlet or triplet nitrene is preferentially formed. nih.gov Other substituents also modulate the absorption and emission spectra. For example, coumarins with a methoxy (B1213986) (-OMe) group at the 7-position absorb and emit at shorter wavelengths compared to those with a stronger electron-donating diethylamino (-NEt₂) group, which cause a red-shift in the spectra. mdpi.com In the context of photocleavable (caged) coumarin derivatives, electron-donating substituents on the coumarin ring can stabilize the key intermediates of the photoreaction, leading to a significant increase in the rate and efficiency of product formation. nih.gov

Rational Design and Engineering of Fluorescent Probes from this compound

The unique properties of the this compound scaffold have enabled the rational design of advanced fluorescent probes for detecting various biological molecules and processes. These probes are often engineered to be "off" in their native state and "turn on" with a fluorescent signal only upon a specific reaction, providing high signal-to-noise ratios.

Principles of Ratiometric Fluorescence Probes Incorporating Azidocoumarin

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in mechanism for self-calibration. They measure the ratio of fluorescence intensities at two different wavelengths, which minimizes inaccuracies caused by fluctuations in probe concentration, excitation light intensity, and environmental factors. nih.govnih.gov

Coumarin-based scaffolds are frequently used to develop ratiometric probes. The underlying principle often relies on modulating the intramolecular charge transfer (ICT) process within the fluorophore. In a typical design, a recognition site is attached to the coumarin core. nih.gov

In the initial state, the probe has a specific ICT character, resulting in a particular emission wavelength.

Upon reaction with a specific analyte, the recognition site is cleaved or modified.

This modification alters the electronic properties of the coumarin system, changing the ICT process.

The change in ICT leads to a significant shift in the fluorescence emission spectrum, either to a shorter (blue-shift) or longer (red-shift) wavelength.

By monitoring the intensity ratio between the new and original emission peaks, the concentration of the analyte can be quantified precisely. nih.govrsc.org For instance, a coumarin-based probe was developed where the cleavage of an acetyl group by hydrazine (B178648) (N₂H₄) restored the ICT process, causing a distinct ratiometric fluorescence response with a decrease in emission at 420 nm and a concurrent increase at 480 nm. nih.gov

Mechanisms of Fluorogenic Activation and "Turn-On" Fluorescence

Fluorogenic probes, or "turn-on" probes, are designed to be non-fluorescent or weakly fluorescent until they react with their target. This activation mechanism is crucial for high-contrast imaging, especially in complex biological environments, as it eliminates the need for washing away unreacted probes. chemrxiv.orgtandfonline.com

The azide group in azidocoumarins is an excellent fluorescence quencher. This property is exploited in the design of fluorogenic probes where the conversion of the azide into another functional group restores fluorescence. Two primary bioorthogonal reactions are used for this activation:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and specific ligation between an azide and a terminal alkyne. Probes like 3-azido-7-hydroxycoumarin (B34554) are essentially non-fluorescent. However, upon reacting with an alkyne-modified target molecule in the presence of a copper(I) catalyst, the azide is converted into a 1,2,3-triazole ring. tandfonline.com This newly formed triazole is electron-donating, which effectively modulates the electronic structure of the coumarin, "turning on" a bright fluorescence. tandfonline.comresearchgate.net This strategy has been widely used for labeling DNA, proteins, and other biomolecules in live cells. tandfonline.comnih.gov

Staudinger Reduction: The azide group can be reduced by phosphines, such as triphenylphosphine (B44618) (TPP), in a reaction known as the Staudinger reduction. This reaction converts the azide into an amine. 7-Azidomethoxy coumarins have been designed as profluorophores that are "caged" by the azidomethoxy group. nih.gov The reduction of the azide by a phosphine (B1218219) probe leads to the release of the highly fluorescent 7-hydroxycoumarin, resulting in a substantial turn-on signal. This approach is valuable for templated nucleic acid detection. nih.gov

The activation of these probes results in a dramatic increase in fluorescence quantum yield, as summarized in the table below.

| Compound State | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence | Activation Mechanism |

|---|---|---|---|---|

| 3-Azido-7-hydroxycoumarin (pre-click) | ~375 | - | Non-fluorescent | CuAAC "Click" Reaction |

| Triazole-coumarin adduct (post-click) | 404 | 477 | Brightly fluorescent | |

| 7-Azidomethoxycoumarin (caged) | ~375 | - | Nearly non-fluorescent | Staudinger Reduction |

| 7-Hydroxycoumarin (uncaged) | 375 | 450 | Highly fluorescent |

Wavelength Modulations (Stokes Shifts) and Emission Tuning in Coumarin-Triazole Conjugates

A key feature of coumarin-based fluorophores, including their triazole conjugates, is the ability to tune their emission wavelengths and Stokes shifts. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is a critical parameter for fluorescent probes, as a large Stokes shift minimizes self-absorption and enhances the signal-to-noise ratio in imaging applications. mdpi.com The formation of a 1,2,3-triazole ring through the click reaction of this compound with terminal alkynes can significantly influence the electronic distribution within the coumarin core, thereby modulating its photophysical properties.

The extent of this modulation is dependent on the electronic nature of the substituent attached to the triazole ring. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to substantial bathochromic (red) or hypsochromic (blue) shifts in the emission spectra. Research has shown that novel coumarin-triazole nucleoside conjugates can exhibit very large Stokes shifts, with values ranging from 82 to 215 nm. This significant separation between excitation and emission wavelengths is highly desirable for practical applications in fluorescence microscopy and bio-labeling.

The design of new 4-styrylcoumarin derivatives, which extends the delocalized π-electron system, has also been explored as a strategy to achieve bathochromic shifts and large Stokes shifts. rsc.org These modifications result in fluorophores that absorb and emit at longer wavelengths, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. rsc.org The conjugation of this compound with a closo-dodecaborate anion via a click reaction also demonstrates the tunability of emission, with the resulting conjugate showing distinct spectral properties compared to the parent azidocoumarin. nih.gov

Below is a data table summarizing the Stokes shifts observed for various coumarin-triazole conjugates.

| Coumarin-Triazole Conjugate | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) | Solvent |

| Coumarin-Triazole Nucleoside Conjugate 1 | 330 | 412 | 82 | Methanol |

| Coumarin-Triazole Nucleoside Conjugate 2 | 330 | 545 | 215 | Methanol |

| 7-Methoxycoumarin-Triazole Boron Conjugate | 343 | 396 | 53 | Water |

| 7-(Diethylamino)coumarin-Triazole Boron Conjugate | 408 | 480 | 72 | Water |

Quantitative Photophysical Characterization of this compound-Based Systems

A thorough understanding of the photophysical behavior of this compound and its derivatives requires quantitative characterization of their excited-state dynamics. This involves the use of advanced spectroscopic techniques to determine key parameters such as fluorescence quantum yields and singlet-state lifetimes. These parameters provide critical insights into the efficiency of the fluorescence process and the pathways of non-radiative decay.

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques used to investigate the excited-state dynamics of fluorescent molecules. nih.gov Steady-state measurements provide information about the absorption and emission spectra, as well as the fluorescence quantum yield. nih.gov Time-resolved fluorescence measurements, on the other hand, provide insights into the lifetime of the excited state and the kinetics of various decay processes. nih.gov

These techniques have been employed to study the interaction of this compound with biological macromolecules such as serum albumins. nih.gov Such studies help in understanding the binding mechanisms and the local environment of the fluorophore within the biological system. nih.gov The fluorescence quenching of coumarin derivatives has also been investigated using these methods to elucidate the mechanisms of interaction with quenching agents. nih.gov For instance, the quenching of various coumarin derivatives by 4-hydroxy-TEMPO was found to be a dynamic process, as confirmed by both steady-state and time-resolved measurements. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The singlet-state lifetime (τS) is the average time a molecule spends in the excited singlet state before returning to the ground state. Both ΦF and τS are crucial parameters for the development of bright and photostable fluorescent probes.

For coumarin derivatives, these parameters are highly sensitive to the molecular structure and the surrounding environment. For example, 7-hydroxycoumarins are known to be highly fluorescent, while their alkylated counterparts, such as 7-azidomethoxy coumarins, are nearly non-fluorescent. This "caged" profluorophore strategy is often used to design "turn-on" fluorescent probes that become fluorescent only after a specific chemical reaction.

The quantum yields of coumarin derivatives can be determined using a relative method, with a well-characterized standard such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. The lifetimes are typically measured using time-correlated single-photon counting (TCSPC) techniques. The table below presents some representative quantum yield and lifetime data for coumarin-based systems.

| Compound | Quantum Yield (ΦF) | Singlet-State Lifetime (τS, ns) | Solvent/Environment |

| 7-Hydroxy-4-methylcoumarin | 0.50 | - | 0.1 M Sodium Phosphate (B84403) Buffer, pH 7.55 |

| 7-Hydroxy-6-chloro-4-methylcoumarin-3-acetic acid | 0.51 | - | 0.1 M Sodium Phosphate Buffer, pH 7.55 |

| Coumarin 1 | 0.56 | 3.8 | Glycerol |

| Coumarin 1 | 0.12 | - | Acetonitrile |

| Coumarin 4 | - | - | Glycerol |

The photophysical properties of coumarin derivatives, including this compound-based systems, are often significantly influenced by the polarity of the solvent and its ability to form hydrogen bonds. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the fluorophore. Generally, coumarins exhibit a larger dipole moment in the excited state compared to the ground state, leading to a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity.

This effect is particularly pronounced in coumarins with electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position, which facilitates intramolecular charge transfer (ICT) upon excitation. The stabilization of the more polar excited state in polar solvents lowers its energy, resulting in a lower energy emission.

In addition to solvent polarity, hydrogen bonding interactions between the coumarin and solvent molecules can also play a crucial role in modulating the photophysical properties. Protic solvents, which can act as hydrogen bond donors, can specifically interact with the carbonyl group of the coumarin ring, further influencing the energy levels of the ground and excited states.

The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a representative coumarin derivative.

| Solvent | Polarity Function (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

| Cyclohexane | 0 | 390 | 478 |

| Toluene | 0.014 | 400 | 502 |

| Dichloromethane | 0.217 | 408 | 530 |

| Acetonitrile | 0.305 | 406 | 540 |

| Methanol | 0.309 | 404 | 545 |

Spectroscopic Analysis and Structural Elucidation of 4 Azidocoumarin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules by providing information about the chemical environment of hydrogen (1H) and carbon (13C) atoms.

The 1H NMR spectrum of 4-azidocoumarin is expected to reveal characteristic signals corresponding to the coumarin (B35378) ring protons and any substituents. While specific data for the parent this compound is limited in the reviewed literature, studies on related coumarin derivatives provide insights. For instance, the proton at the C-3 position of the coumarin ring in "4-azidochromen-2-one 1" (which is this compound) has been reported at approximately δ 6.22 ppm, typically appearing as a singlet due to the absence of adjacent coupled protons ias.ac.in. The aromatic protons (H-5, H-6, H-7, H-8) are expected to appear in the downfield region, exhibiting characteristic splitting patterns based on their coupling interactions and the electronic influence of the azido (B1232118) group at the C-4 position.

The 13C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C-2) of the lactone ring in coumarins typically resonates in the range of δ 158-165 ppm scirp.org. The carbon at position 4, bearing the azido group, is expected to show a distinct chemical shift influenced by the electronegativity of the azide (B81097) moiety. Other carbons of the coumarin ring will also exhibit characteristic signals, aiding in the complete structural assignment.

Table 1: Representative 1H NMR Data for Coumarin Derivatives (Illustrative)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-3 | ~6.22 | s | - | (Implied) | ias.ac.in |

| H-5 | ~7.5-7.8 | d | ~8-9 | (Implied) | clockss.org |

| H-6 | ~7.2-7.5 | dd | ~7-8, ~1-2 | (Implied) | clockss.org |

| H-7 | ~7.2-7.5 | m | - | (Implied) | clockss.org |

| H-8 | ~7.7-7.9 | d | ~8-9 | (Implied) | clockss.org |

Note: Data is illustrative, based on related coumarin structures and limited direct data for this compound. Specific assignments for this compound may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning spectral signals and confirming structural connectivity and spatial relationships.

COSY (COrrelation SpectroscopY): This technique reveals proton-proton couplings through chemical bonds, helping to identify spin systems and establish connectivity between adjacent protons princeton.educreative-biostructure.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached princeton.educreative-biostructure.comsdsu.edunyu.edu. This is vital for assigning proton and carbon signals to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two or three bonds princeton.educreative-biostructure.comsdsu.edu. This experiment is particularly powerful for connecting different parts of a molecule, confirming regiochemistry, and assigning quaternary carbons. For this compound, HMBC would be used to confirm the attachment of the azido group at C-4 by correlating protons on adjacent carbons (e.g., H-3 or aromatic protons) to the C-4 carbon.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies through-space correlations between protons that are in close spatial proximity (< 5-7 Å) princeton.educreative-biostructure.com. While this compound itself is achiral and its conformation is relatively rigid, NOESY can be used in more complex derivatives or when studying interactions to understand spatial arrangements.

These multidimensional NMR experiments collectively provide a robust framework for confirming the structure of this compound and its derivatives, ensuring accurate regiochemical assignment of substituents and the coumarin core.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit key absorption bands indicative of its functional groups:

Azido Group (N₃): A strong and sharp absorption band in the region of 2100-2150 cm⁻¹ is characteristic of the asymmetric stretching vibration of the azido group nih.govresearchcommons.org.

Lactone Carbonyl Group (C=O): The carbonyl group of the coumarin lactone typically shows a strong absorption band in the range of 1700-1730 cm⁻¹ clockss.orgnih.govekb.eg.

Aromatic C=C and C-H Stretching: Bands corresponding to aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching vibrations appear above 3000 cm⁻¹ nih.govresearchcommons.org.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

| Azido (N₃) | ~2125-2132 | Asymmetric stretching | nih.govresearchcommons.org |

| Lactone Carbonyl (C=O) | ~1700-1730 | Stretching vibration | clockss.orgnih.govekb.eg |

| Aromatic C=C | ~1600-1450 | Ring stretching vibrations | nih.govresearchcommons.org |

| Aromatic C-H | >3000 | Stretching vibrations | nih.govresearchcommons.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores. Coumarins, with their extended π-electron systems, are known to absorb in the UV region.

This compound, as a coumarin derivative, is expected to exhibit characteristic absorption maxima related to π→π* and n→π* electronic transitions. While specific absorption maxima (λmax) for this compound in various solvents were not fully detailed in the provided snippets, fluorescence emission studies indicate significant photophysical activity. For example, in aqueous buffer, this compound (4-AC) shows a fluorescence emission band with a maximum around 452 nm researchgate.net. The absorption spectrum typically precedes the emission spectrum, and understanding these absorption characteristics is crucial for applications involving fluorescence or photochemical reactions.

Table 3: UV-Vis Spectroscopic Characteristics of this compound (Illustrative)

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Notes | Reference |

| Aqueous Buffer | ~452 (Emission) | - | Fluorescence emission maximum | researchgate.net |

| Various Solvents | (Not Specified) | (Not Specified) | Absorption maxima are solvent-dependent | researchgate.netresearchgate.net |

Note: Specific absorption maxima (λabs) are required for a complete UV-Vis profile.

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Formula Determination

Mass spectrometry (MS) and elemental analysis are critical for determining the molecular weight and elemental composition, thereby confirming the molecular formula of a compound.

The molecular formula of this compound is C₉H₅N₃O₂. This corresponds to a molecular weight of approximately 187.16 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for unambiguous determination of the elemental composition. Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should closely match the theoretical values calculated from the molecular formula.

Theoretical elemental composition for C₉H₅N₃O₂:

Carbon (C): 57.75%

Hydrogen (H): 2.70%

Nitrogen (N): 22.46%

Oxygen (O): 17.09%

Direct experimental data for the HRMS or elemental analysis of this compound itself was not explicitly detailed in the provided search results, though such data is standard for compound characterization clockss.org.

Table 4: Expected Molecular Formula and Mass for this compound

| Parameter | Value |

| Molecular Formula | C₉H₅N₃O₂ |

| Theoretical Molecular Weight | 187.16 g/mol |

| Expected Elemental Analysis (C) | ~57.75% |

| Expected Elemental Analysis (H) | ~2.70% |

| Expected Elemental Analysis (N) | ~22.46% |

Circular Dichroism (CD) Studies for Conformational Changes and Chiral Interactions

Circular Dichroism (CD) spectroscopy is used to study chiral molecules and their interactions. While this compound itself is an achiral molecule, CD studies have been employed to investigate its interactions with biomolecules, such as serum albumins (BSA and HSA) rsc.orgrsc.org. In these studies, CD spectroscopy is used to monitor changes in the secondary structure (e.g., α-helical content) of the protein upon binding of this compound. These studies reveal that this compound can induce structural perturbations in serum albumins, indicating its ability to interact with and influence the conformation of biomolecular targets.

Computational Investigations and Mechanistic Insights into 4 Azidocoumarin Reactivity and Interactions

Quantum Chemical Calculations (DFT and TD-DFT) for Electronic Structure and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), play a crucial role in understanding the electronic structure, spectroscopic properties, and reaction mechanisms of 4-azidocoumarin. These computational approaches provide a theoretical framework to interpret experimental observations and predict molecular behavior.

Prediction of Photophysical Parameters and Electronic Transitions

DFT and TD-DFT calculations have been instrumental in elucidating the photophysical characteristics of this compound. These methods are employed to predict absorption spectra, electronic transitions, and the influence of the surrounding environment on these properties.

Absorption and Emission Properties: TD-DFT calculations have demonstrated an excellent correlation with experimentally determined absorption values for azidocoumarin derivatives, serving as a valuable tool for designing new fluorogenic probes researchgate.net. Studies have investigated the solvent effects on the UV-Vis absorption and emission of coumarin (B35378) derivatives, utilizing DFT and TD-DFT to analyze electronic parameters and their correlation with observed behaviors colab.wsresearchgate.netresearchgate.net. The photophysics of 4-AC are well-established, with its emission properties being sensitive to the microheterogeneous environments it encounters, including supramolecular systems like cyclodextrins (CDs) and biomolecular systems such as serum albumins (SAs) researchgate.netresearchgate.netresearchgate.netacs.orgnih.govacs.orgresearchgate.netresearchgate.net.

Environmental Effects: The interaction of 4-AC with CDs leads to a significant enhancement of its emission intensity and a blue shift in emission maxima, attributed to its incorporation into the hydrophobic core of the CDs and a reduction in non-radiative decay processes nih.govacs.org. Similar enhancements and blue shifts are observed when 4-AC interacts with serum albumins, indicating confinement within hydrophobic interiors and a reduction in non-radiative decay pathways acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.org. Solvent variation studies further support these findings, demonstrating that the polarity and hydrogen-bonding ability of solvents influence the photophysics of 4-AC, correlating with changes in its microenvironment nih.govacs.org. The transition energy of 4-AC's emission shows a linear relationship with solvent polarity indices, suggesting stabilization of the emissive state with increased solvent polarity acs.org.

Table 1: Influence of Environment on this compound Emission

| Environment | Observed Photophysical Change | Reference(s) |

| Aqueous Buffer (pH 7) | Baseline emission (λem ≈ 452 nm) | nih.gov |

| α-Cyclodextrin (α-CD) | Enhanced emission, blue shift (≈ 44 nm) | nih.gov |

| β-Cyclodextrin (β-CD) | Enhanced emission, blue shift (≈ 46 nm) | nih.gov |

| γ-Cyclodextrin (γ-CD) | Enhanced emission, blue shift (≈ 45 nm) | nih.gov |

| Serum Albumins (BSA/HSA) | Enhanced emission, blue shift, increased fluorescence anisotropy | acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.org |

Elucidation of Reaction Pathways and Transition State Structures

While specific detailed computational studies on the transition state structures of this compound's direct reactions are not extensively detailed in the provided snippets, DFT calculations are broadly applied to support and elucidate reaction mechanisms. For instance, DFT calculations have been used to understand the mesomorphic behavior of related coumarin derivatives by correlating structural and electronic parameters with their phase properties colab.wsresearchgate.net. In the context of H₂S-mediated reduction, DFT calculations at various levels of theory (e.g., B3LYP, M06) have been employed to validate experimentally determined mechanisms, providing cohesive mechanistic insights acs.orgnih.govnih.gov.

Molecular Dynamics (MD) Simulations for Understanding Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations, alongside molecular docking studies, offer valuable insights into how this compound interacts with biomolecules. These simulations help visualize the binding sites, understand the nature of interactions, and characterize the dynamic behavior of the ligand within biological environments.

Binding Site and Microenvironment Analysis: Molecular docking studies have been utilized to assess the precise location and the microenvironment surrounding 4-AC when complexed with cyclodextrins and proteins nih.gov. Dynamic light scattering (DLS) measurements have been employed to determine the hydrodynamic diameter of serum albumins (BSA/HSA) both in their free state and when complexed with 4-AC, providing evidence for ligand-induced perturbations in the biomolecular microenvironment nih.govacs.org.

Interaction Dynamics: The interaction of 4-AC with serum albumins has been quantified through fluorescence spectroscopy, yielding binding constants estimated to be in the order of ~10⁶ acs.org. Furthermore, the enhancement of fluorescence anisotropy observed upon binding indicates that the 4-AC molecule experiences a more constrained and rigid environment within these biomolecular systems compared to its free state nih.govacs.orgresearchgate.net. Rotational correlation times (θc) measured for 4-AC in BSA and HSA environments (2.7 ns and 3.2 ns, respectively) further support this observed restriction in molecular motion researchgate.net.

Table 2: Rotational Correlation Times of this compound in Biomolecular Systems

| Biomolecule | Rotational Correlation Time (θc) | Reference(s) |

| BSA | 2.7 ns | researchgate.net |

| HSA | 3.2 ns | researchgate.net |

Mechanistic Studies of Azide (B81097) Photoreactions and Intermediates (e.g., Nitrenes, Azirines)

The photochemistry of azides, including this compound, often involves the generation of highly reactive intermediates upon irradiation. Understanding these pathways is crucial for predicting product formation and designing photochemical applications.

Nitrene and Azirine Formation: The photoreactions of this compound and related azidocoumarins in the presence of nucleophiles such as alcohols, thiols, and amines typically yield substituted aminocoumarins clockss.org. These transformations are generally understood to proceed via the photolytic generation of a nitrene intermediate. This highly reactive nitrene can then undergo various reactions, including addition to nucleophiles, potentially via an azirine intermediate, leading to the observed substituted amine products clockss.org.

Theoretical Insights into H₂S-Mediated Reduction Mechanisms of Aryl Azides

The reduction of aryl azides by hydrogen sulfide (B99878) (H₂S) is a significant reaction, particularly in the development of H₂S-selective fluorescent probes. Theoretical investigations, often employing DFT, have provided critical insights into the underlying mechanism.

Active Species and Reaction Pathway: Research has established that the hydrosulfide (B80085) anion (HS⁻), rather than neutral H₂S, is the active species responsible for the reduction of aryl azides acs.orgnih.govnih.govmdpi.com. The HS⁻ anion acts as a one-electron reductant, initiating a process that leads to the formation of polysulfide anions, such as HS₂⁻ acs.orgnih.govnih.gov. A key intermediate, identified as an anionic azidothiol intermediate, has been observed spectroscopically (λmax = 473 nm) acs.orgnih.govnih.gov. The mechanism is proposed to involve the initial attack of HS⁻ on the azide nitrogen, followed by a rate-limiting attack of another HS⁻ molecule on this intermediate, ultimately leading to the release of nitrogen gas (N₂) acs.orgnih.govnih.govmdpi.com.

Computational Support: DFT calculations, performed using various basis sets and solvation models (e.g., B3LYP/6-31G(d,p), M06/TZVP with IEF-PCM), have consistently supported this experimentally determined mechanism, offering cohesive mechanistic insights into H₂S-mediated aryl azide reduction acs.orgnih.govnih.gov.

Table 3: Kinetic Parameters for H₂S-Mediated Reduction of Aryl Azides

| Parameter | Value | Reference(s) |

| ΔS‡ (Entropy) | −14(2) eu | acs.orgnih.govnih.gov |

| ΔH‡ (Enthalpy) | 13.8(5) kcal/mol | acs.orgnih.govnih.gov |

Table 4: Computational Methods Used in this compound Studies

| Method Type | Specific Methods/Levels | Application Area | Reference(s) |

| DFT/TD-DFT | B3LYP/6-31G(d,p), B3LYP/6-311++G(d,p), M06/TZVP, M06/def2-TZVPD; IEF-PCM (water, MeCN) | Electronic structure, spectroscopic properties, reaction mechanisms, H₂S reduction mechanism, solvent effects | researchgate.netcolab.wsresearchgate.netresearchgate.netacs.orgnih.govnih.gov |

| Molecular Dynamics (MD) | Not specified, but used for biomolecular interactions | Ligand-biomolecule interactions, dynamic behavior | nih.govacs.org |

| Molecular Docking | Not specified | Assessing ligand location and microenvironment in complexes | nih.gov |

| Dynamic Light Scattering (DLS) | Not specified | Determining hydrodynamic diameter of protein complexes | nih.govacs.org |

Compound List:

this compound (4-AC)

4-azido-7-methoxycoumarin

Coumarin

Harmine

Aryl azides

Alkyl azides

Zn(II)-phthalocyanines

Advanced Research Frontiers and Emerging Applications of 4 Azidocoumarin

4-Azidocoumarin in Contemporary Chemical Biology Research

The integration of this compound into chemical biology research has been transformative, enabling precise molecular labeling and the study of complex biological processes. Its applications span real-time cellular imaging, probing biomolecular interactions, and the development of novel biological control tools.

Bioorthogonal Labeling Strategies for Real-Time Cellular Imaging

The azide (B81097) moiety in this compound serves as a critical functional handle for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) rsc.orgscribd.comresearchgate.net. These highly efficient and selective "click" reactions proceed under mild conditions, making them exceptionally suitable for labeling biological systems without disrupting native cellular functions scribd.comresearchgate.netiitkgp.ac.in. The coumarin (B35378) scaffold itself possesses advantageous photophysical properties, including inherent fluorescence, which can be modulated upon reaction or changes in its microenvironment iitkgp.ac.in. This characteristic allows this compound derivatives to function as fluorogenic probes, where fluorescence is activated or significantly enhanced upon successful click conjugation rsc.orgresearchgate.netresearchgate.net. Such probes are invaluable for real-time cellular imaging, facilitating the visualization of specific biomolecules or cellular structures with high spatial and temporal resolution researchgate.netiitkgp.ac.in. For instance, surface-immobilized azidocoumarin probes have been employed for deep tissue imaging in cells, demonstrating remarkable binding efficiency with cellular components like proteins researchgate.net.

Probing Biomolecular Interactions (e.g., with Serum Albumins and Enzymes)